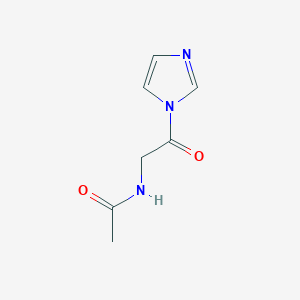![molecular formula C21H18N2O2 B12941891 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine CAS No. 906668-47-1](/img/structure/B12941891.png)
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its unique chemical structure and versatility, making it significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the denitrogenative transannulation of pyridotriazoles with nitriles using BF3·Et2O as a catalyst . The reaction conditions often involve the use of solvents like dichlorobenzene and dichloroethane to achieve high yields under metal-free conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized imidazo[1,5-a]pyridine derivatives .
Aplicaciones Científicas De Investigación
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmaceutical applications, including as an anxiolytic and hypnotic agent.
Imidazo[1,2-a]pyrimidine: Used in medicinal chemistry for its antiviral and antibacterial properties.
Imidazo[1,5-a]pyrazine: Explored for its potential in materials science and as a therapeutic agent.
Uniqueness
1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine stands out due to its unique chemical structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and as a versatile scaffold in drug discovery .
Propiedades
Número CAS |
906668-47-1 |
|---|---|
Fórmula molecular |
C21H18N2O2 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1,3-bis(4-methoxyphenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-24-17-10-6-15(7-11-17)20-19-5-3-4-14-23(19)21(22-20)16-8-12-18(25-2)13-9-16/h3-14H,1-2H3 |
Clave InChI |
LKVIIEJHFZIZIX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-1-(2-{[2-(pyridin-2-yl)ethyl]amino}-1H-imidazol-5-yl)ethan-1-one](/img/structure/B12941813.png)
![2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine hydrochloride](/img/structure/B12941839.png)

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)







![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
